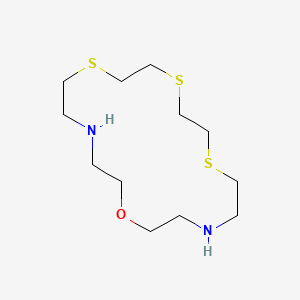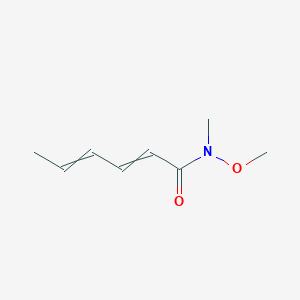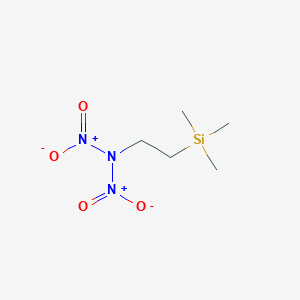![molecular formula C23H24O5 B14285012 dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate CAS No. 164931-75-3](/img/structure/B14285012.png)
dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate is an organic compound with the molecular formula C23H24O5. It is a derivative of propanedioic acid and contains a cyclohexyl group with a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale malonic ester synthesis, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides (Cl-, Br-) and bases like sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can participate in nucleophilic addition reactions, while the benzylic positions can undergo substitution reactions. These interactions can modulate biological pathways and result in various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl malonate: Similar structure but lacks the cyclohexyl ketone group.
Cyclohexyl malonate: Contains a cyclohexyl group but not the benzylic ester groups.
Benzyl cyclohexyl ketone: Contains both benzyl and cyclohexyl groups but lacks the ester functionality.
Uniqueness
Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate is unique due to its combination of benzylic ester groups and a cyclohexyl ketone group.
Eigenschaften
CAS-Nummer |
164931-75-3 |
|---|---|
Molekularformel |
C23H24O5 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate |
InChI |
InChI=1S/C23H24O5/c24-20-13-7-12-19(14-20)21(22(25)27-15-17-8-3-1-4-9-17)23(26)28-16-18-10-5-2-6-11-18/h1-6,8-11,19,21H,7,12-16H2/t19-/m1/s1 |
InChI-Schlüssel |
JBDPMSUIIDZEPI-LJQANCHMSA-N |
Isomerische SMILES |
C1C[C@H](CC(=O)C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(CC(=O)C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


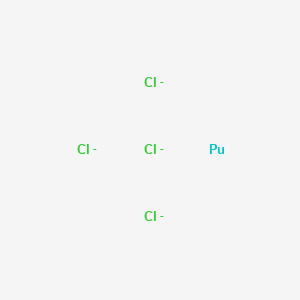
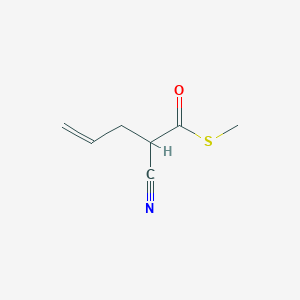
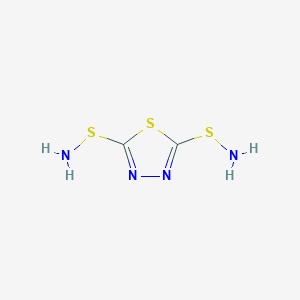
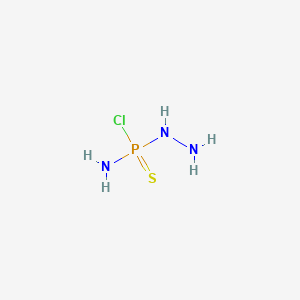

![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)
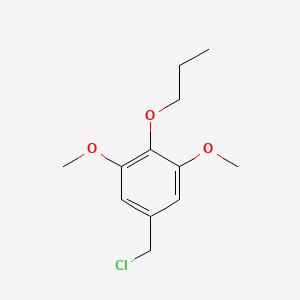
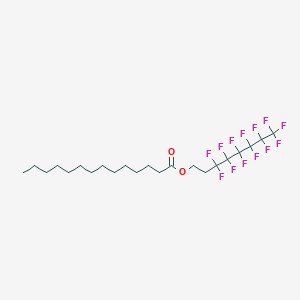
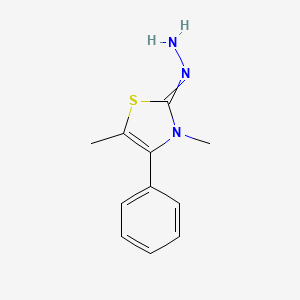
![8-Quinolinamine, 5-[(4-nitrophenyl)azo]-](/img/structure/B14284967.png)

